

## what is the chemical structure of Pulcherosine

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Compound of Interest		
Compound Name:	Pulcherosine	
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An In-depth Technical Guide to the Chemical Structure of Pulcherosine

### Introduction

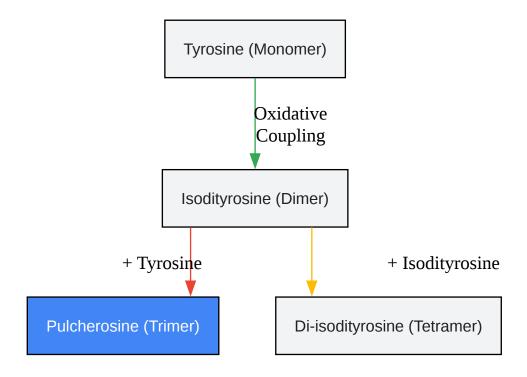
**Pulcherosine** is a rare, fluorescent, trivalent cross-linking amino acid derived from the oxidative coupling of three tyrosine residues.[1][2] It was first isolated and characterized in 1990 from the hardened fertilization envelope of the sea urchin Hemicentrotus pulcherrimus and has also been identified in plant cell walls.[2][3] This complex molecule is distinguished by a unique molecular architecture that incorporates both a biphenyl bond and a diphenyl ether linkage, contributing to its role in the structural integrity of biological matrices.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the experimental protocols for its isolation and synthesis.

# **Chemical Structure and Composition**

**Pulcherosine** is structurally a trimer of tyrosine. Its core is composed of an isodityrosine moiety linked to a third tyrosine unit through a biphenyl bond. This arrangement results in a 2,2'-dihydroxy-3-phenoxybiphenyl aromatic core. This hybrid structure, combining different linkage types, is thought to provide significant mechanical stability to the protein networks it cross-links. Unlike its non-fluorescent precursor isodityrosine, **pulcherosine** exhibits fluorescence, a property that aids in its detection.

The relationship between tyrosine and its oxidative cross-linked derivatives can be visualized as a progressive complexification, from the basic monomer to dimers, trimers, and tetramers.





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Caption: Logical relationship of key tyrosine-derived cross-linking amino acids.

# **Physicochemical Properties**

The key identifiers and properties of **Pulcherosine** are summarized in the table below. This data is essential for its identification and characterization in experimental settings.



Property	Value	Reference(s)
Molecular Formula	C27H29N3O9	
Molecular Weight	539.5 g/mol	<del>-</del>
CAS Number	126723-16-8	<del>-</del>
IUPAC Name	(2S)-2-amino-3-[4-[5-[(2S)-2-amino-2-carboxyethyl]-3-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-2-hydroxyphenoxy]phenyl]propanoic acid	_
Canonical SMILES	C1=CC(=CC=C1CC(C(=O)O) N)OC2=CC(=CC(=C2O)C3=C( C=CC(=C3)CC(C(=O)O)N)O)C C(C(=O)O)N	
InChl Key	YLKSMWKXSSBSNR- ACRUOGEOSA-N	_
Physical State	Solid	<del>-</del>
Solubility	Practically insoluble in water	-
Classification	Trivalent cross-linking amino acid	_
Natural Sources	Sea urchin (Hemicentrotus pulcherrimus) fertilization envelope, primary cell walls of tomato cell cultures	

# **Experimental Protocols**Isolation from Natural Sources

**Pulcherosine** was originally isolated from the fertilization envelopes (FEs) of the sea urchin H. pulcherrimus. The protocol involves the careful separation and purification of these envelopes,





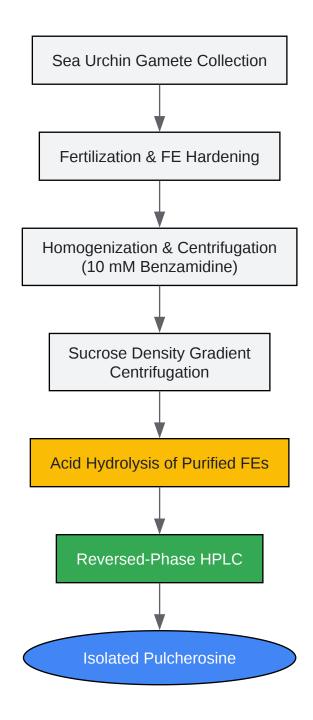


followed by hydrolysis and chromatographic separation of the resulting amino acids.

#### Methodology:

- Gamete Collection: Gametes are obtained from sea urchins by injection of 0.5 M KCl into the body cavity.
- Fertilization and FE Hardening: Eggs are fertilized to induce the formation and subsequent enzymatic hardening of the fertilization envelope.
- FE Isolation: The hardened FEs are isolated from the embryos through repeated steps of homogenization in a 10 mM benzamidine solution (to inhibit protease activity) and low-speed centrifugation (600g for 5 minutes).
- Purification: The collected FEs are further purified using discontinuous sucrose density gradient centrifugation. The pure FEs are collected, washed, and lyophilized.
- Hydrolysis: The purified FEs undergo acid hydrolysis to break down the proteins into their constituent amino acids.
- Chromatographic Separation: The resulting hydrolysate is subjected to reversed-phase highperformance liquid chromatography (HPLC) to isolate dityrosine, trityrosine, and the novel fluorescent compound, pulcherosine.





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Caption: Experimental workflow for the isolation of **Pulcherosine** from sea urchin FEs.

## **Chemical Synthesis**

The first total synthesis of **pulcherosine** was achieved by Hutton et al. and provides a route to obtain the compound for further study without reliance on natural extraction. The synthesis is a





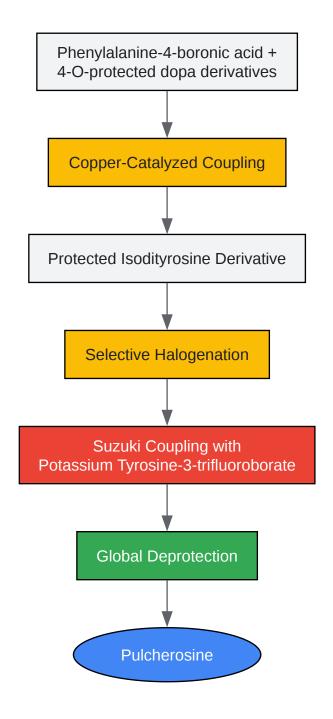


multi-step process involving strategic coupling and deprotection reactions.

#### Methodology:

- Isodityrosine Derivative Formation: The synthesis begins with a copper-catalyzed coupling reaction between phenylalanine-4-boronic acid and 4-O-protected dopa derivatives. This step forms the core isodityrosine structure.
- Selective Halogenation: The isodityrosine derivative undergoes selective halogenation to prepare it for the subsequent coupling reaction.
- Suzuki Coupling: A Suzuki coupling reaction is performed between the halogenated isodityrosine derivative and a potassium tyrosine-3-trifluoroborate derivative. This key step forms the biphenyl bond and assembles the complete, protected **pulcherosine** backbone.
- Global Deprotection: In the final step, all protecting groups are removed in a single global deprotection reaction to yield the final tris-α-amino acid, **pulcherosine**.





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Caption: Key stages in the total chemical synthesis of **Pulcherosine**.

# **Biological Significance and Conclusion**

**Pulcherosine**'s primary known role is as a structural cross-linking agent in proteins. In plant cell walls, it is believed to form inter-polypeptide cross-links within glycoproteins like extensin,



contributing to the strength and integrity of the cell wall. Similarly, in the sea urchin fertilization envelope, it provides crucial covalent cross-links that result in the rapid hardening of the envelope after fertilization, a critical protective barrier for the developing embryo. The complex structure of **pulcherosine**, featuring multiple linkage types, makes it a subject of interest for understanding the biochemistry of protein cross-linking and for potential applications in biomaterials and drug development.

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## References

- 1. Buy Pulcherosine (EVT-1231335) | 126723-16-8 [evitachem.com]
- 2. Pulcherosine, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pulcherosine, a novel tyrosine-derived, trivalent cross-linking amino acid from the fertilization envelope of sea urchin embryo PubMed [pubmed.ncbi.nlm.nih.gov]
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